Cgs 26129

Description

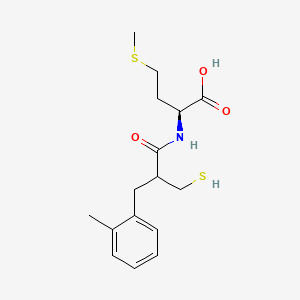

NEP-IN-2 est un composé connu pour ses effets inhibiteurs sur l'endopeptidase neutre, une enzyme impliquée dans la dégradation de diverses hormones peptidiques.

Propriétés

IUPAC Name |

(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXXIAHRYGHABD-KZUDCZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932689 | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145775-14-0 | |

| Record name | Cgs 26129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

La synthèse de NEP-IN-2 implique plusieurs étapes, commençant par la préparation de la structure de base. La voie de synthèse comprend généralement :

Formation de la structure de base : Ceci implique la réaction de matières premières spécifiques dans des conditions contrôlées pour former la structure de base de NEP-IN-2.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée par diverses réactions chimiques pour introduire les groupes fonctionnels nécessaires.

Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie pour assurer une pureté et un rendement élevés.

Les méthodes de production industrielle de NEP-IN-2 sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Ces méthodes impliquent souvent des réactions à grande échelle et des techniques de purification avancées .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

NEP-IN-2 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier les mécanismes de l'inhibition enzymatique et pour développer de nouveaux inhibiteurs pour diverses enzymes.

Biologie : NEP-IN-2 est utilisé pour étudier le rôle de l'endopeptidase neutre dans les processus biologiques, tels que la régulation des hormones peptidiques et la transduction du signal.

Médecine : Ce composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, telles que l'insuffisance cardiaque et l'hypertension, en inhibant la dégradation des hormones peptidiques bénéfiques.

Mécanisme d'action

Le mécanisme d'action de NEP-IN-2 implique l'inhibition de l'endopeptidase neutre, une métalloprotéase dépendante du zinc. En se liant au site actif de l'enzyme, NEP-IN-2 empêche la dégradation des hormones peptidiques, augmentant ainsi leurs effets biologiques. Cette inhibition peut entraîner une augmentation des niveaux de peptides tels que le peptide natriurétique auriculaire et le peptide natriurétique cérébral, qui ont des effets bénéfiques sur la fonction cardiovasculaire.

Applications De Recherche Scientifique

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : It has been identified as an effective inhibitor of atriopeptidase (neutral endopeptidase), which plays a crucial role in cardiovascular health. This inhibition suggests potential therapeutic applications in treating conditions like hypertension and heart failure .

- Antioxidant Properties : The mercapto group allows the compound to participate in redox reactions, potentially acting as an antioxidant in biological systems.

- Binding Affinity Studies : Interaction studies have demonstrated its ability to bind with various biological targets, which is essential for understanding its mechanism of action and therapeutic potential.

Pharmaceutical Applications

The compound is primarily studied for its cardiovascular implications due to its role as an atriopeptidase inhibitor. Research indicates that derivatives of this compound may offer benefits in managing cardiovascular diseases by modulating the activity of neuropeptides involved in blood pressure regulation .

Potential Therapeutic Uses

- Cardiovascular Disorders : As an inhibitor of atriopeptidase, it may help manage conditions like hypertension and heart failure.

- Research on Atherosclerosis : It is utilized in studies related to atherosclerosis and restenosis following vascular interventions, highlighting its relevance in vascular biology .

Case Studies and Research Findings

Several studies have explored the efficacy of N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine:

- In Vitro Studies : Research demonstrated that this compound effectively inhibits atriopeptidase activity, with optimal activity observed in specific structural derivatives .

- Animal Models : In vivo studies have shown promising results regarding its cardiovascular effects, suggesting that it may improve outcomes in models of heart failure and hypertension.

Mécanisme D'action

The mechanism of action of NEP-IN-2 involves the inhibition of neutral endopeptidase, a zinc-dependent metalloprotease. By binding to the active site of the enzyme, NEP-IN-2 prevents the degradation of peptide hormones, thereby enhancing their biological effects. This inhibition can lead to increased levels of peptides such as atrial natriuretic peptide and brain natriuretic peptide, which have beneficial effects on cardiovascular function .

Comparaison Avec Des Composés Similaires

NEP-IN-2 est similaire à d'autres inhibiteurs de l'endopeptidase neutre, tels que la N-méthyl-2-pyrrolidone et la N-éthyl-2-pyrrolidone. NEP-IN-2 est unique par son affinité de liaison spécifique et sa puissance inhibitrice. D'autres composés similaires comprennent :

N-méthyl-2-pyrrolidone : Un solvant à haute solubilité et pouvoir solvant, utilisé dans diverses applications industrielles.

N-éthyl-2-pyrrolidone : Un autre solvant aux propriétés similaires à la N-méthyl-2-pyrrolidone, utilisé comme substitut dans certaines applications.

NEP-IN-2 se distingue par son application spécifique dans la recherche médicale et ses avantages thérapeutiques potentiels .

Activité Biologique

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine is a sulfur-containing compound with significant biological activity, primarily due to its mercapto group and methionine backbone. This article explores its chemical properties, biological activities, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Mercapto Group : The presence of the –SH group enhances its reactivity, particularly in redox reactions.

- Methionine Backbone : This amino acid component is crucial for various biological functions, including protein synthesis and methylation processes.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-3-[[(2-Methylphenyl)methyl]-3-sulfanylpropanoyl]amino]propanoic acid | Structure | Contains a hydroxyl group affecting solubility |

| 4-[(2-Benzyl-3-sulfanylpropanoyl)amino]benzoic acid | Structure | Aromatic amine structure enhancing interaction |

| 3-Oxo-3-[1-Phenyl-3-sulfanylpropan-2-yl]amino]propanoic acid | Structure | Ketone functionality affecting reactivity |

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : Research indicates that this compound is a potent inhibitor of atriopeptidase (neutral endopeptidase), suggesting potential cardiovascular therapeutic applications .

- Antimicrobial Properties : The compound's thiol group may contribute to antimicrobial activity, particularly against certain bacterial strains. Studies have shown that similar mercapto compounds can inhibit microbial growth through disruption of cellular processes.

- Metabolic Interactions : The compound has been studied for its role in methionine metabolism, particularly in interactions with gut microbiota such as Streptococcus gordonii and Fusobacterium nucleatum, which can influence polyamine synthesis and overall metabolic pathways .

Case Study 1: Cardiovascular Therapeutics

In a study focused on the inhibition of atriopeptidase, N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine was found to significantly reduce atriopeptidase activity in vitro. This inhibition suggests that the compound may help regulate blood pressure and fluid balance, making it a candidate for cardiovascular drug development .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various mercapto compounds, including derivatives similar to N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine. Results indicated effective inhibition of bacterial growth, supporting the potential use of such compounds in treating infections .

The biological activity of N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine can be attributed to:

- Redox Reactions : The mercapto group participates in redox reactions, influencing cellular signaling pathways.

- Enzyme Inhibition : By binding to active sites of specific enzymes like atriopeptidase, it alters their function, providing therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.